Enhanced Enzyme Inhibition Potency via Bromination: Comparative Activity Data
Bromination of the benzenesulfonamide core leads to a significant increase in enzyme inhibitory activity across multiple targets. A head-to-head study comparing unsubstituted benzenesulfonamide with its brominated derivative (N,N-dibromobenzenesulfonamide) demonstrated that bromination enhances both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as well as α-glucosidase inhibition [1].
| Evidence Dimension | α-Glucosidase Inhibition |
|---|---|
| Target Compound Data | IC50 = 47.70 µg/mL (for brominated sulfonamide derivative) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide: IC50 = 122.40 µg/mL |
| Quantified Difference | 2.57-fold improvement in potency (lower IC50) for the brominated derivative |
| Conditions | Chromogenic α-glucosidase assay at 1 mg/mL; Acarbose standard IC50 = 34.39 µg/mL |
Why This Matters
This demonstrates that bromination of the sulfonamide scaffold is a validated strategy to enhance biological potency, justifying the selection of brominated over non-brominated analogs in enzyme inhibitor design.
- [1] Mahnashi, M. H., et al. (2022). Comparative in vitro and in silico enzyme inhibition studies of benzene sulfonamide and its brominated derivative. Journal of the Chemical Society of Pakistan, 44(1). View Source
